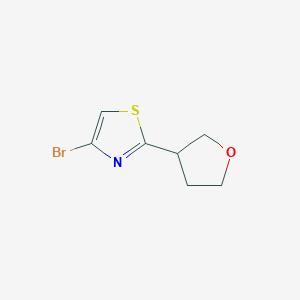

4-Bromo-2-(oxolan-3-yl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(oxolan-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)5-1-2-10-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLOJPXKDMEGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275852 | |

| Record name | 4-Bromo-2-(tetrahydro-3-furanyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-98-8 | |

| Record name | 4-Bromo-2-(tetrahydro-3-furanyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(tetrahydro-3-furanyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations Involving 4 Bromo 2 Oxolan 3 Yl 1,3 Thiazole

General Synthetic Routes to the 1,3-Thiazole Core

The construction of the 1,3-thiazole nucleus is a well-established field in heterocyclic chemistry, with both classical and modern methodologies available to synthetic chemists. These routes provide access to a wide array of substituted thiazoles, which can then be further elaborated to target specific molecules like 4-Bromo-2-(oxolan-3-yl)-1,3-thiazole.

Foundational Cyclization Protocols for Thiazoles

The most traditional and widely recognized method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis . First described in 1887, this reaction involves the condensation and cyclization of an α-haloketone with a thioamide. nih.govnumberanalytics.commt.com This robust method can produce thiazoles with various alkyl, aryl, or heteroaryl substituents at the 2, 4, or 5-positions. researchgate.net

Another foundational approach is the Cook-Heilbron synthesis , which yields 5-aminothiazole derivatives. This reaction occurs between α-aminonitriles and reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. sigmaaldrich.comnih.gov When carbon disulfide is used, the reaction produces 5-amino-2-mercaptothiazoles. researchgate.net

The Gabriel synthesis of thiazoles offers a route to 2,5-disubstituted thiazoles through the cyclization of α-acylaminoketones with a sulfurizing agent, typically phosphorus pentasulfide. researchgate.netsigmaaldrich.com

A summary of these foundational methods is presented below.

| Synthesis Name | Reactants | Product Type | Reference(s) |

| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazoles | nih.govnumberanalytics.comresearchgate.net |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazoles | sigmaaldrich.comnih.gov |

| Gabriel Synthesis | α-Acylaminoketone + P₂S₅ | 2,5-Disubstituted Thiazoles | researchgate.netsigmaaldrich.com |

Modern Catalytic and Metal-Free Approaches to Thiazole Synthesis

Recent advancements have focused on developing more efficient, milder, and environmentally benign methods for thiazole synthesis. These modern approaches often employ transition-metal catalysts or avoid the use of metals entirely.

Copper-catalyzed reactions have emerged as a powerful tool. One such method involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to yield thiazoles under mild conditions with good functional group tolerance. researchgate.net Another copper-catalyzed protocol achieves the synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. researchgate.net

Metal-free approaches have also gained significant traction. A Brønsted acid-promoted protocol has been described for the synthesis of 2,4-disubstituted thiazoles from benzylamines, acetophenones, and sulfur powder. nih.gov Additionally, green and sustainable methods, such as the electrochemical oxidative cyclization of enaminones with thioamides, have been developed to produce thiazoles without the need for metal catalysts or chemical oxidants. researchgate.net Chemoenzymatic strategies, utilizing enzymes like trypsin from porcine pancreas, have been developed for the one-pot multicomponent synthesis of thiazole derivatives under mild conditions, offering high yields and a broad substrate scope. wikipedia.org

Functional Group Interconversions and Derivatization at the Thiazole Nucleus

Once the thiazole core is formed, its functionalization is key to constructing complex molecules. For a substrate like this compound, the bromine atom and the acidic proton at the C5 position are the primary sites for further chemical modification.

Regioselective Metalation and Subsequent Electrophilic Quenching Reactions

Regioselective metalation, particularly lithiation, is a powerful strategy for introducing functional groups onto the thiazole ring. The choice of the lithiating agent and the reaction conditions can precisely control the site of metalation, allowing for selective derivatization.

The lithiation of brominated thiazoles presents a competition between two primary pathways: direct deprotonation of an acidic ring proton (C-H/C-Li exchange) and halogen-metal exchange (C-Br/C-Li exchange). The outcome is highly dependent on the specific lithiating agent used and the positions of the substituents on the thiazole ring. wikipedia.orggrowingscience.comresearchgate.net

For a compound structurally similar to the subject of this article, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370), these competing pathways have been explicitly demonstrated. growingscience.comresearchgate.net

Deprotonation at C5: When using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-70 °C), selective deprotonation occurs at the C5 position. This process leaves the bromine atom at the C2 position intact, forming a 5-lithiated intermediate. This selectivity arises because the proton at C5 is the most acidic, and LDA is a poor reagent for halogen-metal exchange. growingscience.comresearchgate.net

Simultaneous Lithiation and Br/Li Exchange: In contrast, using a more reactive and nucleophilic organolithium reagent like tert-butyllithium (B1211817) (t-BuLi) results in a different outcome. At -80 °C, t-BuLi facilitates both the halogen-metal exchange at the C2 position and deprotonation at the C5 position, leading to a dilithiated species. growingscience.com This dual reactivity highlights the ability to functionalize both the C2 and C5 positions in a single step by choosing the appropriate reagent.

The choice between alkyllithium reagents like n-BuLi and t-BuLi versus lithium amides like LDA is therefore a critical strategic decision in the functionalization of brominated thiazoles. growingscience.comresearchgate.net

Once the lithiated thiazole intermediate is generated, it can be "quenched" by reacting it with a wide variety of electrophiles. This reaction forms a new carbon-carbon or carbon-heteroatom bond, effectively installing a new functional group at the metalated position. nih.govgrowingscience.com

Following the regioselective lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, various electrophiles have been successfully employed to introduce functionality at the C5 position (via LDA) or at both the C2 and C5 positions (via t-BuLi). growingscience.com

The table below summarizes the functionalization of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole at the C5 position after lithiation with LDA. growingscience.com

| Entry | Electrophile | Product | Yield (%) |

| 1 | Acetaldehyde | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | 81 |

| 2 | Cyclohexanone | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | 85 |

| 3 | Acetone | 2-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]propan-2-ol | 83 |

| 4 | Carbon Dioxide (CO₂) | 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | 93 |

This methodology demonstrates a robust and regioselective pathway for the elaboration of brominated thiazoles, providing access to a diverse array of trifunctional derivatives that can serve as advanced intermediates in complex syntheses. growingscience.com

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the thiazole ring in this compound serves as a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of 4-bromothiazoles in such transformations is well-documented, providing a reliable framework for predicting the behavior of the title compound. researchgate.netnih.gov

Commonly employed palladium-catalyzed cross-coupling reactions for 4-bromothiazoles include the Suzuki, Heck, Sonogashira, and Negishi reactions. researchgate.netmdpi.com These methodologies allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at the C4 position. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. mdpi.comresearchgate.net

For instance, the Suzuki-Miyaura coupling of a 4-bromothiazole (B1332970) derivative with an arylboronic acid typically utilizes a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and a suitable solvent (e.g., toluene, DMF, or dioxane/water mixtures). researchgate.net The Sonogashira coupling, which introduces an alkynyl moiety, is generally carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on 4-bromothiazole systems, which are applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₂CO₃ | Toluene, DMF | Good to Excellent | researchgate.net |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF | Moderate to Good | youtube.com |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, piperidine | THF, DMF | Good to Excellent | researchgate.net |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | - | THF | Good to Excellent | nih.govmdpi.com |

Substitution Reactions Involving the Bromine Atom

The bromine atom of this compound is susceptible to nucleophilic substitution, providing another avenue for functionalization. The electron-withdrawing nature of the thiazole ring facilitates the displacement of the bromide ion by a variety of nucleophiles. The reactivity of halothiazoles towards nucleophiles has been studied, and it is established that the halogen at the C4 position can be substituted. pharmaguideline.comrsc.org

Nucleophiles such as amines, thiols, and alkoxides can displace the bromine atom to form the corresponding 4-substituted thiazole derivatives. researchgate.netrsc.org The reaction conditions for these substitutions typically involve heating the 4-bromothiazole with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. The relative reactivity can be influenced by the nature of the nucleophile and the specific reaction conditions employed. rsc.org

Below is a table illustrating the types of nucleophilic substitution reactions that this compound can undergo.

| Nucleophile | Product Type | Typical Conditions | Reference |

| Amines (e.g., morpholine) | 4-Aminothiazoles | Heating in a polar solvent (e.g., DMF, MeCN) | researchgate.net |

| Thiols (e.g., thiophenol) | 4-Thioetherthiazoles | Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., THF, DMF) | rsc.org |

| Alkoxides (e.g., sodium methoxide) | 4-Alkoxythiazoles | Heating in the corresponding alcohol | rsc.org |

Innovative Methodologies for the Synthesis of Thiazole Derivatives Bearing the Oxolan Moiety

Recent advances in synthetic organic chemistry have led to the development of innovative and more sustainable methods for the synthesis of thiazole derivatives. These methodologies often offer advantages such as reduced reaction times, higher yields, and improved environmental profiles compared to traditional methods.

Microwave-Assisted Organic Synthesis of Thiazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like thiazoles. nih.govias.ac.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities by minimizing the formation of side products. mdpi.com The synthesis of thiazole derivatives, including those bearing an oxolan moiety, can be efficiently achieved through multicomponent reactions under microwave irradiation. nih.govscilit.comresearchgate.netresearchgate.net

Electrochemical Synthetic Routes

Electrochemical synthesis represents a green and efficient alternative to conventional chemical methods for the construction of thiazole rings. researchgate.net By using electricity as a "reagent," electrochemical methods can often avoid the need for harsh or toxic chemical oxidants or reductants. The electrochemical synthesis of thiazoles can be performed under mild conditions, at room temperature, and without the need for a catalyst. researchgate.netresearchgate.net For instance, the electrochemical oxidative cyclization of enaminones with thioamides has been reported to produce thiazoles in good yields under metal- and oxidant-free conditions. organic-chemistry.org

Multi-Component Reactions for Complex Thiazole Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov MCRs are attractive due to their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. rsc.orgiau.ir The renowned Hantzsch thiazole synthesis is a classic example of a two-component reaction, but numerous three- and four-component reactions have been developed for the synthesis of highly substituted thiazoles. nih.govacs.org These reactions offer a direct route to complex thiazole architectures, potentially including those with an oxolane substituent, in a convergent and environmentally friendly manner. nih.gov

Green Chemistry Principles Applied to Thiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiazoles to minimize the environmental impact of chemical processes. bepls.comresearchgate.netbohrium.com This includes the use of greener solvents (like water or ethanol), recyclable catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound irradiation. bepls.comscilit.com The development of green synthetic routes often aligns with the goals of MCRs and other innovative methodologies, aiming for higher efficiency and reduced waste. researchgate.net For example, catalyst-free synthesis of thiazole derivatives in water has been reported, showcasing a highly environmentally benign approach. bepls.com

Computational Chemistry and Theoretical Investigations into the Electronic and Molecular Structure of 4 Bromo 2 Oxolan 3 Yl 1,3 Thiazole

Quantum Chemical Calculations for Molecular Geometry Optimization and Conformer Analysis

The initial step in the computational analysis of 4-Bromo-2-(oxolan-3-yl)-1,3-thiazole involves determining its most stable three-dimensional structure. This is achieved through geometry optimization calculations, typically employing Density Functional Theory (DFT) methods. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such calculations, balancing computational cost with accuracy. researchgate.net

Due to the rotational freedom around the single bond connecting the thiazole (B1198619) and oxolane rings, as well as the inherent flexibility of the five-membered oxolane ring, the molecule can exist in multiple conformations. A thorough conformer search is essential to identify the global minimum energy structure. This process involves systematically rotating the dihedral angles and exploring different puckering conformations of the oxolane ring. The resulting geometries are then optimized, and their relative energies are compared to identify the most stable conformer.

The optimized geometry of the lowest energy conformer provides key structural parameters. Below is a hypothetical table of selected optimized bond lengths and angles for this compound, as would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-N3 | 1.315 |

| N3-C4 | 1.380 | |

| C4-C5 | 1.365 | |

| C5-S1 | 1.720 | |

| S1-C2 | 1.735 | |

| C4-Br | 1.890 | |

| C2-C(oxolane) | 1.495 | |

| Bond Angle | C5-S1-C2 | 91.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-C4 | 110.5 | |

| N3-C4-C5 | 114.0 | |

| C4-C5-S1 | 109.0 | |

| Dihedral Angle | C5-C4-C(oxolane)-O(oxolane) | 125.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure Analysis via Molecular Orbital Theory

Understanding the electronic structure of this compound is crucial for predicting its reactivity and spectroscopic properties. Molecular Orbital (MO) theory provides a framework for this analysis, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

These orbital energies are obtained from the same DFT calculations used for geometry optimization. The spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are most involved in electron donation and acceptance. For instance, in many thiazole derivatives, the HOMO is often localized on the thiazole ring, particularly the sulfur atom, while the LUMO may be distributed across the ring and any electron-withdrawing substituents. nih.gov

A hypothetical table of frontier molecular orbital energies for this compound is presented below.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO-2 | -8.54 |

| HOMO-1 | -7.89 |

| HOMO | -6.95 |

| LUMO | -1.23 |

| LUMO+1 | -0.67 |

| LUMO+2 | 0.15 |

| HOMO-LUMO Gap | 5.72 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental data, can aid in the structural elucidation of the molecule.

Vibrational (IR and Raman) Spectroscopy: The calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the Infrared (IR) and Raman spectra. researchgate.net These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net

A hypothetical table of predicted spectroscopic data is provided below.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C4-Br) | 115 ppm |

| ¹³C NMR | Chemical Shift (C2-oxolane) | 168 ppm |

| ¹H NMR | Chemical Shift (thiazole H) | 7.8 ppm |

| IR | Vibrational Frequency (C=N stretch) | 1610 cm⁻¹ |

| IR | Vibrational Frequency (C-Br stretch) | 650 cm⁻¹ |

| UV-Vis | λ_max | 255 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity Studies Using Computational Methods (e.g., Fukui Functions, Reaction Pathways)

Conceptual DFT provides tools to analyze and predict the chemical reactivity of a molecule. Fukui functions (f(r)) are particularly useful for identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.govkomorowski.edu.placs.org

f⁺(r): Indicates the propensity of a site to undergo a nucleophilic attack.

f⁻(r): Indicates the propensity of a site to undergo an electrophilic attack.

f⁰(r): Indicates the propensity of a site to undergo a radical attack.

By calculating the condensed Fukui indices for each atom in this compound, one can predict the most likely positions for various chemical reactions. For many thiazoles, the nitrogen atom is a likely site for electrophilic attack, while certain carbon atoms can be susceptible to nucleophilic attack, depending on the substituents. researchgate.net

A hypothetical table of condensed Fukui indices is shown below.

Table 4: Hypothetical Condensed Fukui Indices

| Atom | f⁺ | f⁻ | f⁰ |

| S1 | 0.15 | 0.08 | 0.115 |

| C2 | 0.25 | 0.05 | 0.150 |

| N3 | 0.09 | 0.28 | 0.185 |

| C4 | 0.18 | 0.12 | 0.150 |

| C5 | 0.22 | 0.15 | 0.185 |

| Br | 0.06 | 0.03 | 0.045 |

Note: The data in this table is hypothetical and for illustrative purposes.

Furthermore, computational methods can be used to model entire reaction pathways, calculating the activation energies and transition state structures for proposed reactions involving this compound.

Solvent Effects and Intermolecular Interactions Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. nih.gov By performing calculations within a PCM framework, it is possible to obtain more realistic predictions of molecular properties in solution.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding. These models are computationally more demanding but can be crucial for understanding phenomena where direct solvent-solute interactions are important.

The study of intermolecular interactions is also key to understanding the solid-state packing and potential for co-crystal formation. Computational methods can be used to calculate the energies of different dimeric and cluster arrangements of this compound, identifying the most stable packing motifs.

Strategic Applications and Future Research Directions of 4 Bromo 2 Oxolan 3 Yl 1,3 Thiazole in Advanced Organic Synthesis

Development of Novel Synthetic Routes to Polyfunctional Thiazole (B1198619) Derivatives

The 4-bromo-2-(oxolan-3-yl)-1,3-thiazole scaffold is primed for the generation of diverse polyfunctional thiazole derivatives. The bromine atom at the C4 position is a key functional handle for introducing molecular complexity through various cross-coupling reactions. Methodologies such as Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds, thereby attaching a wide array of substituents to the thiazole core. nih.gov For instance, a Negishi cross-coupling reaction could be used to introduce alkyl or aryl groups, leading to a broad family of 2,4-disubstituted thiazoles. nih.gov

Furthermore, the oxolane ring at the C2 position, with its ether linkage, can influence the molecule's solubility and conformational properties. The synthesis of such substituted thiazoles often relies on the classic Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. mdpi.comwjrr.org Modern advancements in this area focus on developing more efficient and environmentally friendly methods.

A representative, though generalized, synthetic pathway to functionalized thiazoles is the Hantzsch synthesis. The table below illustrates the versatility of this method with various reactants.

Table 1: Examples of Hantzsch Thiazole Synthesis for Diverse Derivatives

| α-Haloketone | Thioamide/Thiourea | Resulting Thiazole Derivative | Potential Application Area |

|---|---|---|---|

| 3-(Bromoacetyl)-2H-chromen-2-one | 1-Phenylthiourea | 3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-one | Antifungal agents |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiosemicarbazide | 2-Hydrazinyl-4-(4-chlorophenyl)thiazole | Antimicrobial agents |

| Ethyl bromopyruvate | Various thioamides | 2,4-Disubstituted thiazole esters | Anti-tubercular agents acs.org |

Role as a Key Scaffold in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse, yet structurally related, molecules, which is invaluable in drug discovery and materials science. openaccessjournals.comijpsr.com The structural attributes of this compound make it an excellent candidate for a core scaffold in combinatorial library synthesis.

The bromine atom allows for the introduction of a first point of diversity through parallel synthesis protocols. By reacting the bromo-thiazole with a variety of boronic acids (in Suzuki reactions) or organostannanes (in Stille reactions), a library of 4-substituted thiazoles can be generated. taylorandfrancis.com Further functionalization could potentially be achieved by modifying the oxolane ring, although this is chemically more challenging. The ability to generate large libraries of compounds from a single, versatile starting material is a cornerstone of modern medicinal chemistry. nih.gov

Application in the Design and Synthesis of Compounds with Potential for Specific Biological Target Modulation

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide range of FDA-approved drugs. wjrr.orgresearchgate.net Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. analis.com.mymdpi.com The specific substitution pattern on the thiazole ring is crucial for its biological activity.

The this compound can serve as a precursor for compounds designed to modulate specific biological targets. For example, derivatives of 2-aminothiazoles have shown promise as anticancer agents. mdpi.com The oxolane moiety can potentially enhance binding to certain biological targets through hydrogen bonding interactions and improve the pharmacokinetic profile of the resulting compounds. The bromine atom can be replaced with various functional groups to fine-tune the biological activity. For instance, the synthesis of thiazole derivatives with specific substituents has led to potent inhibitors of enzymes like cyclooxygenase. nih.gov

Table 2: Biological Activities of Representative Thiazole Derivatives

| Thiazole Derivative | Biological Target/Activity | Reference |

|---|---|---|

| 2-[4-(Thiazol-2-yl)phenyl]propionic acids | Cyclooxygenase (COX) inhibition | nih.gov |

| 2-Aminothiazole derivatives | Anticancer, antimicrobial, anti-inflammatory | mdpi.com |

| Thiazole-based stilbene (B7821643) analogs | DNA Topoisomerase IB inhibitors | |

| 2-Hydrazinyl-thiazole derivatives | Anti-Candida activity | globalresearchonline.net |

Exploration in the Field of Functional Materials and Supramolecular Chemistry

Thiazole-containing compounds are not only important in medicine but also have applications in materials science. researchgate.net They have been investigated for their potential use in organic light-emitting diodes (OLEDs), photochromes, and molecular switches. The electronic properties of the thiazole ring, which can be tuned by substitution, are key to these applications.

While there is no specific research on this compound in this area, its structure suggests potential. The bromo-substituent can be used to attach the thiazole unit to polymer backbones or other molecular frameworks to create functional materials. The oxolane group could influence the self-assembly properties of the molecules, which is a central concept in supramolecular chemistry. nih.gov The ability of thiazole's nitrogen and sulfur atoms to coordinate with metal ions also opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Emerging Methodologies and Sustainable Synthesis for Thiazole-Based Compounds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste and environmental impact. bepls.combohrium.com For thiazole synthesis, this includes the use of greener solvents, reusable catalysts, and energy-efficient methods like microwave and ultrasound irradiation. mdpi.comresearchgate.netscilit.com

The synthesis of this compound and its derivatives can benefit from these emerging methodologies. For example, one-pot, multi-component reactions can be designed to construct the thiazole ring and introduce substituents in a single step, improving efficiency and reducing waste. bepls.com The use of solid-supported catalysts can simplify purification and allow for catalyst recycling. mdpi.com Calcium-catalyzed synthesis is another sustainable approach that has been reported for producing functionalized thiazoles. nih.gov These green synthetic routes are crucial for the environmentally responsible production of thiazole-based compounds for all applications. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.